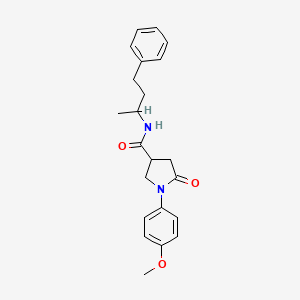
1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , belongs to the class of pyrrolidine derivatives. Its chemical structure consists of a pyrrolidine ring with a carboxamide group and substituents on the phenyl rings. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X is susceptible to oxidation reactions, especially at the methoxy group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like , , or .
Reduction: Reducing agents such as or .
Substitution: Lewis acids like or .
- Oxidation: 4-methoxybenzoic acid.
- Reduction: 4-methoxybenzyl alcohol.
- Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicine: Compound X exhibits potential as an anti-inflammatory agent due to its structural features.
Chemistry: It serves as a building block for designing new compounds with diverse biological activities.
Industry: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
- Compound X likely interacts with specific receptors or enzymes, modulating cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(8-9-17-6-4-3-5-7-17)23-22(26)18-14-21(25)24(15-18)19-10-12-20(27-2)13-11-19/h3-7,10-13,16,18H,8-9,14-15H2,1-2H3,(H,23,26) |
InChI Key |
LNMGVFIKZXFYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















